N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2,6-difluorobenzenecarboxamide
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Overview
Description
N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2,6-difluorobenzenecarboxamide is a complex organic compound characterized by its unique molecular structure. This compound features a sulfanyl group attached to a bromophenyl ring, which is further connected to a difluorobenzene ring through a carboxamide linkage. Its intricate structure makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2,6-difluorobenzenecarboxamide typically involves multiple steps, starting with the preparation of the core difluorobenzene ring. This is followed by the introduction of the sulfanyl group and the bromophenyl moiety. The reaction conditions often require the use of strong bases and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using advanced chemical reactors and continuous flow processes. These methods ensure high purity and yield, making the compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2,6-difluorobenzenecarboxamide is utilized as a probe to study biological systems. Its interactions with various biomolecules can provide insights into cellular processes and molecular pathways.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic effects. Its ability to modulate biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other specialized products.
Mechanism of Action
The mechanism by which N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2,6-difluorobenzenecarboxamide exerts its effects involves its interaction with specific molecular targets. The compound binds to these targets, leading to the activation or inhibition of certain pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(4-[(4-bromophenyl)sulfonyl]phenyl)-2,6-difluorobenzenecarboxamide
N-(4-[(4-bromophenyl)amino]phenyl)-2,6-difluorobenzenecarboxamide
Uniqueness: N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2,6-difluorobenzenecarboxamide stands out due to its sulfanyl group, which imparts unique chemical properties compared to its sulfonyl and amino counterparts
Properties
IUPAC Name |
N-[4-(4-bromophenyl)sulfanylphenyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrF2NOS/c20-12-4-8-14(9-5-12)25-15-10-6-13(7-11-15)23-19(24)18-16(21)2-1-3-17(18)22/h1-11H,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAVGJQRSFJXQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrF2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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